7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid, 3-(N-(2-benzothiazolyl)carbamoyl)-
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Overview
Description
7-Oxabicyclo(221)heptane-2-carboxylic acid, 3-(N-(2-benzothiazolyl)carbamoyl)- is a complex organic compound featuring a bicyclic structure with an ether bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid, 3-(N-(2-benzothiazolyl)carbamoyl)- typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol. The cis-cyclohexane-1,4-diol can then be isomerized into the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale catalytic processes and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophilic reagents such as sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid, 3-(N-(2-benzothiazolyl)carbamoyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-Oxabicyclo(2.2.1)heptane
- 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid
- 1,4-Epoxycyclohexane
- 3,6-Endoxohexahydrophthalic acid
Uniqueness
What sets 7-Oxabicyclo(221)heptane-2-carboxylic acid, 3-(N-(2-benzothiazolyl)carbamoyl)- apart from similar compounds is its unique combination of a bicyclic structure with an ether bridge and a benzothiazolyl carbamoyl group
Properties
CAS No. |
73806-01-6 |
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Molecular Formula |
C15H14N2O4S |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C15H14N2O4S/c18-13(11-8-5-6-9(21-8)12(11)14(19)20)17-15-16-7-3-1-2-4-10(7)22-15/h1-4,8-9,11-12H,5-6H2,(H,19,20)(H,16,17,18) |
InChI Key |
DELRSWOLZGRLEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C(C1O2)C(=O)NC3=NC4=CC=CC=C4S3)C(=O)O |
Origin of Product |
United States |
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